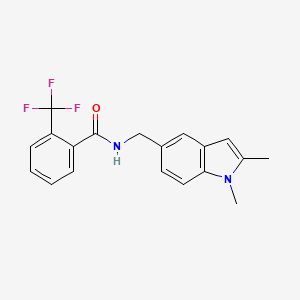
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an indole moiety and a trifluoromethyl-substituted benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the dimethyl groups at the 1 and 2 positions.
Benzamide Formation: The alkylated indole is reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted trifluoromethylbenzamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1H-indol-3-yl)methyl)-2-(trifluoromethyl)benzamide: Lacks the dimethyl groups on the indole ring.
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(methyl)benzamide: Has a methyl group instead of a trifluoromethyl group on the benzamide.
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the combination of the dimethyl-substituted indole and the trifluoromethyl-substituted benzamide. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-9-14-10-13(7-8-17(14)24(12)2)11-23-18(25)15-5-3-4-6-16(15)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZOVFEYZVLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)
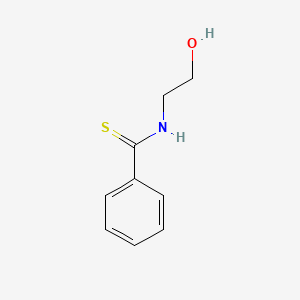
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2502173.png)
![N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2502176.png)
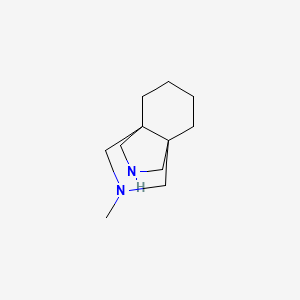
![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)
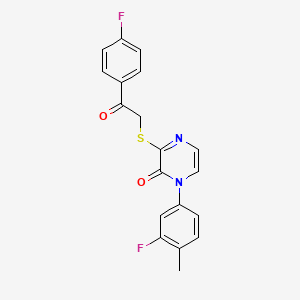
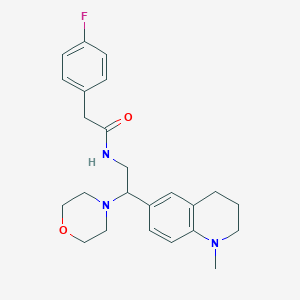
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)
![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)
![3,6-diethyl 2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2502191.png)
